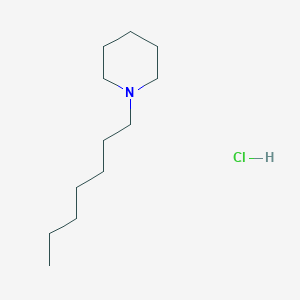

1-Heptylpiperidine;hydrochloride

Description

1-Heptylpiperidine hydrochloride is a piperidine derivative characterized by a seven-carbon alkyl chain (heptyl group) attached to the piperidine ring, forming a hydrochloride salt. Piperidine hydrochlorides generally exhibit improved solubility in aqueous media compared to their freebase counterparts, a critical factor in drug formulation .

Properties

IUPAC Name |

1-heptylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N.ClH/c1-2-3-4-5-7-10-13-11-8-6-9-12-13;/h2-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLLCEGVNGZJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1CCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Heptylpiperidine;hydrochloride typically involves the reaction of heptylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

1-Heptylpiperidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the piperidine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, along with appropriate catalysts and temperature control to optimize the reaction conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Heptylpiperidine;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Heptylpiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Insights

- Alkyl Chain Length : The heptyl group in 1-heptylpiperidine HCl distinguishes it from shorter-chain derivatives (e.g., Meperidine’s methyl group). Longer alkyl chains increase lipophilicity, which may enhance blood-brain barrier (BBB) penetration but reduce aqueous solubility .

- Aromatic vs. Aliphatic Substituents: Compounds like 1-benzylpiperidin-3-ol HCl and 4-(diphenylmethoxy)piperidine HCl incorporate aromatic rings, enabling π-π interactions with biological targets. In contrast, 1-heptylpiperidine’s aliphatic chain may favor non-specific membrane interactions .

- Functional Groups: Hydroxyl (e.g., 1-benzylpiperidin-3-ol HCl) or ester groups (e.g., Meperidine HCl) introduce hydrogen-bonding sites, affecting receptor binding and metabolic stability.

Pharmacological and Analytical Considerations

- Therapeutic Applications : Piperidine hydrochlorides are used in diverse therapeutic areas. For example, Meperidine HCl is an opioid analgesic , while Donepezil HCl treats cognitive disorders . The heptyl derivative’s applications remain speculative but could align with CNS or antimicrobial research based on structural analogs .

- Analytical Methods : Hydrochloride quantification often employs acid-base titration or HPLC. highlights titrimetric methods for promethazine HCl (RSD 0.34%), suggesting similar precision is achievable for 1-heptylpiperidine HCl .

Research and Regulatory Considerations

- Synthesis and Purity: Piperidine hydrochlorides are typically synthesized via alkylation of piperidine followed by HCl salt formation. Purity standards, as noted for Meperidine HCl (≥98%), are critical for pharmacological use .

- 1-Heptylpiperidine HCl’s regulatory pathway would depend on its pharmacological profile .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-heptylpiperidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology :

- Nucleophilic substitution : React piperidine with 1-bromoheptane in a polar aprotic solvent (e.g., DMF) under reflux, followed by HCl treatment to form the hydrochloride salt. Optimize reaction time and temperature (e.g., 80–100°C for 12–24 hours) to minimize byproducts like quaternary ammonium salts .

- Reductive amination : Condense heptanal with piperidine using a reducing agent (e.g., sodium cyanoborohydride) in methanol, followed by HCl salt formation. Control pH (~6.5) to enhance selectivity .

- Purification : Recrystallize from ethanol/water mixtures or use silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH) to isolate high-purity product .

Q. How should researchers characterize the structural integrity of 1-heptylpiperidine hydrochloride?

- Techniques :

- NMR spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d6) to confirm the piperidine ring and heptyl chain. Compare shifts with computational predictions (e.g., ACD/Labs or ChemDraw) .

- HPLC-MS : Employ reverse-phase C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water to assess purity (>98%) and detect impurities .

- Elemental analysis : Validate C, H, N, and Cl content against theoretical values (e.g., calculated MW: ~263.8 g/mol) .

Q. What solvent systems are optimal for solubility and stability studies of 1-heptylpiperidine hydrochloride?

- Approach :

- Test solubility in water, ethanol, DMSO, and PBS (pH 7.4) using UV-Vis spectroscopy (λ = 210–230 nm).

- Stability: Incubate at 25°C and 4°C for 48 hours; monitor degradation via HPLC. Hydrochloride salts typically exhibit better aqueous stability than free bases .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 1-heptylpiperidine hydrochloride?

- Methods :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like sigma-1 receptors or ion channels. Validate with experimental IC₅₀ values from radioligand binding assays .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in lipid bilayers, correlating with in vitro permeability (e.g., PAMPA assay) .

Q. What strategies resolve contradictions in reported biological activities of 1-heptylpiperidine hydrochloride across assays?

- Analysis :

- Orthogonal assays : Compare results from cell-based (e.g., HEK293) vs. tissue-based (e.g., rat ileum) models to rule out assay-specific artifacts .

- Solubility controls : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation. Verify activity via dose-response curves (e.g., EC₅₀ shift indicates solubility issues) .

- Metabolite screening : Use LC-MS to identify degradation products in biological matrices that may interfere with activity .

Q. How does structural modification of the heptyl chain impact the pharmacological profile of 1-heptylpiperidine hydrochloride?

- Experimental design :

- Synthesize analogs with shorter (pentyl) or branched (isoheptyl) chains.

- Compare logP (via shake-flask method), membrane permeability (Caco-2 monolayers), and receptor affinity (SPR or ITC) .

- Data interpretation : Longer chains increase lipophilicity (logP ~3.5) but may reduce aqueous solubility, requiring formulation optimization .

Q. What in vitro models are suitable for studying the neuropharmacological effects of 1-heptylpiperidine hydrochloride?

- Models :

- Primary neuronal cultures : Assess modulation of neurotransmitter release (e.g., dopamine, GABA) via microdialysis or amperometry .

- Patch-clamp electrophysiology : Measure inhibition of voltage-gated sodium channels (Nav1.7) in DRG neurons to evaluate analgesic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.